molecular formula C14H24N8O4 B14415117 Glycyl-histidyl-arginine CAS No. 82224-83-7

Glycyl-histidyl-arginine

Cat. No.: B14415117
CAS No.: 82224-83-7
M. Wt: 368.39 g/mol
InChI Key: TVDHVLGFJSHPAX-UWVGGRQHSA-N
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Description

Glycyl-histidyl-arginine is a tripeptide composed of the amino acids glycine, histidine, and arginine. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications. It is naturally occurring in human plasma and has been found to play a role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-histidyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-histidyl-arginine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions are less common but can involve the arginine residue.

    Substitution: Substitution reactions can occur at the amino groups of the peptide, often involving reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxo-histidine derivatives.

    Reduction: Reduced forms of the peptide.

    Substitution: Acylated or sulfonylated derivatives of the peptide.

Scientific Research Applications

Glycyl-histidyl-arginine has a wide range of scientific research applications:

    Chemistry: Used as a model compound in peptide chemistry studies.

    Biology: Studied for its role in cellular signaling and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including wound healing and anti-inflammatory properties.

    Industry: Utilized in the development of cosmetic products due to its skin-regenerative properties.

Mechanism of Action

Glycyl-histidyl-arginine exerts its effects through various molecular mechanisms:

    Molecular Targets: It can bind to metal ions like copper, forming complexes that are biologically active.

    Pathways Involved: The peptide influences pathways related to collagen synthesis, antioxidant defense, and cellular repair processes. It modulates gene expression and protein synthesis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-histidyl-lysine: Another tripeptide with similar biological activities, often studied for its wound healing and anti-aging properties.

    Glycyl-glycine: A simpler dipeptide used in various biochemical studies.

    Glycyl-alanine: Another dipeptide with distinct properties and applications.

Uniqueness

Glycyl-histidyl-arginine is unique due to its specific amino acid composition, which allows it to interact with metal ions and modulate biological processes effectively. Its combination of glycine, histidine, and arginine provides a distinct set of chemical and biological properties that are not found in other similar peptides.

Properties

CAS No.

82224-83-7

Molecular Formula

C14H24N8O4

Molecular Weight

368.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C14H24N8O4/c15-5-11(23)21-10(4-8-6-18-7-20-8)12(24)22-9(13(25)26)2-1-3-19-14(16)17/h6-7,9-10H,1-5,15H2,(H,18,20)(H,21,23)(H,22,24)(H,25,26)(H4,16,17,19)/t9-,10-/m0/s1

InChI Key

TVDHVLGFJSHPAX-UWVGGRQHSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN

Origin of Product

United States

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